molecular formula C33H38ClN3O5 B235019 N-(N-((2-Adamantyloxy)carbonyl)-alpha-methyltryptophyl)-N-(2-(4-chlorophenyl)ethyl)glycine CAS No. 150871-05-9

N-(N-((2-Adamantyloxy)carbonyl)-alpha-methyltryptophyl)-N-(2-(4-chlorophenyl)ethyl)glycine

カタログ番号 B235019
CAS番号: 150871-05-9
分子量: 592.1 g/mol
InChIキー: LZZPPPZINPSHEI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(N-((2-Adamantyloxy)carbonyl)-alpha-methyltryptophyl)-N-(2-(4-chlorophenyl)ethyl)glycine, also known as ACEA, is a synthetic cannabinoid receptor agonist that has gained significant attention in the field of pharmacology and drug discovery. The compound has been shown to have potential therapeutic applications in the treatment of various diseases, including inflammation, pain, and cancer.

作用機序

N-(N-((2-Adamantyloxy)carbonyl)-alpha-methyltryptophyl)-N-(2-(4-chlorophenyl)ethyl)glycine acts as a selective agonist for the cannabinoid receptor CB1, which is primarily found in the central nervous system. The activation of CB1 receptors by N-(N-((2-Adamantyloxy)carbonyl)-alpha-methyltryptophyl)-N-(2-(4-chlorophenyl)ethyl)glycine leads to the inhibition of the release of neurotransmitters such as glutamate and GABA, resulting in the modulation of pain and inflammation.
Biochemical and physiological effects:
N-(N-((2-Adamantyloxy)carbonyl)-alpha-methyltryptophyl)-N-(2-(4-chlorophenyl)ethyl)glycine has been shown to have a variety of biochemical and physiological effects. In preclinical studies, N-(N-((2-Adamantyloxy)carbonyl)-alpha-methyltryptophyl)-N-(2-(4-chlorophenyl)ethyl)glycine has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. N-(N-((2-Adamantyloxy)carbonyl)-alpha-methyltryptophyl)-N-(2-(4-chlorophenyl)ethyl)glycine has also been shown to inhibit the growth of cancer cells in vitro and in vivo.

実験室実験の利点と制限

One advantage of using N-(N-((2-Adamantyloxy)carbonyl)-alpha-methyltryptophyl)-N-(2-(4-chlorophenyl)ethyl)glycine in lab experiments is its high selectivity for the CB1 receptor, which allows for more specific targeting of the receptor. However, one limitation of using N-(N-((2-Adamantyloxy)carbonyl)-alpha-methyltryptophyl)-N-(2-(4-chlorophenyl)ethyl)glycine is its relatively short half-life, which may require frequent dosing in experiments.

将来の方向性

There are several potential future directions for research on N-(N-((2-Adamantyloxy)carbonyl)-alpha-methyltryptophyl)-N-(2-(4-chlorophenyl)ethyl)glycine. One area of research could focus on the development of more potent and selective CB1 receptor agonists. Another area of research could focus on the potential use of N-(N-((2-Adamantyloxy)carbonyl)-alpha-methyltryptophyl)-N-(2-(4-chlorophenyl)ethyl)glycine in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research could investigate the potential use of N-(N-((2-Adamantyloxy)carbonyl)-alpha-methyltryptophyl)-N-(2-(4-chlorophenyl)ethyl)glycine in combination with other drugs for the treatment of various diseases.

合成法

The synthesis of N-(N-((2-Adamantyloxy)carbonyl)-alpha-methyltryptophyl)-N-(2-(4-chlorophenyl)ethyl)glycine involves the reaction between two precursor compounds, 2-adamantyl 4-bromobenzoate and 4-chlorophenyl glycine, followed by the addition of alpha-methyltryptophan. The reaction is carried out in the presence of a palladium catalyst, and the final product is purified through chromatography.

科学的研究の応用

N-(N-((2-Adamantyloxy)carbonyl)-alpha-methyltryptophyl)-N-(2-(4-chlorophenyl)ethyl)glycine has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, N-(N-((2-Adamantyloxy)carbonyl)-alpha-methyltryptophyl)-N-(2-(4-chlorophenyl)ethyl)glycine has been shown to have anti-inflammatory, analgesic, and anti-cancer effects. N-(N-((2-Adamantyloxy)carbonyl)-alpha-methyltryptophyl)-N-(2-(4-chlorophenyl)ethyl)glycine has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

特性

CAS番号

150871-05-9

製品名

N-(N-((2-Adamantyloxy)carbonyl)-alpha-methyltryptophyl)-N-(2-(4-chlorophenyl)ethyl)glycine

分子式

C33H38ClN3O5

分子量

592.1 g/mol

IUPAC名

2-[[2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]-[2-(4-chlorophenyl)ethyl]amino]acetic acid

InChI

InChI=1S/C33H38ClN3O5/c1-33(17-25-18-35-28-5-3-2-4-27(25)28,31(40)37(19-29(38)39)11-10-20-6-8-26(34)9-7-20)36-32(41)42-30-23-13-21-12-22(15-23)16-24(30)14-21/h2-9,18,21-24,30,35H,10-17,19H2,1H3,(H,36,41)(H,38,39)

InChIキー

LZZPPPZINPSHEI-UHFFFAOYSA-N

SMILES

CC(CC1=CNC2=CC=CC=C21)(C(=O)N(CCC3=CC=C(C=C3)Cl)CC(=O)O)NC(=O)OC4C5CC6CC(C5)CC4C6

正規SMILES

CC(CC1=CNC2=CC=CC=C21)(C(=O)N(CCC3=CC=C(C=C3)Cl)CC(=O)O)NC(=O)OC4C5CC6CC(C5)CC4C6

同義語

ACYCG
N-(N-((2-adamantyloxy)carbonyl)-alpha-methyltryptophyl)-N-(2-(4-chlorophenyl)ethyl)glycine
N-(N-((2-adamantyloxy)carbonyl)-alpha-methyltryptophyl)-N-(2-(4-chlorophenyl)ethyl)glycine, (D)-isomer
N-(N-((2-adamantyloxy)carbonyl)-alpha-methyltryptophyl)-N-(2-(4-chlorophenyl)ethyl)glycine, (DL)-isomer
RB 211
RB-211

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。